molecular formula C9H10O3S B1324133 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone CAS No. 773097-36-2

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone

Cat. No.: B1324133
CAS No.: 773097-36-2
M. Wt: 198.24 g/mol
InChI Key: LAIHVGSSTHOJLC-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone: is an organic compound that features a 1,3-dioxolane ring fused to a thienyl group with a methyl ketone substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone typically involves the formation of the 1,3-dioxolane ring followed by its attachment to the thienyl group. One common method is the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is usually catalyzed by an acid such as p-toluenesulfonic acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of hypervalent iodine reagents has been reported for the stereoselective formation of substituted 1,3-dioxolanes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dioxolane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

Chemistry: 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .

Biology and Medicine: Its ability to form stable complexes with biological molecules makes it a valuable tool in drug discovery .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone is unique due to the presence of both the dioxolane and thienyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a wider range of applications compared to simpler analogs .

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-6(10)7-2-3-8(13-7)9-11-4-5-12-9/h2-3,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIHVGSSTHOJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641871
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773097-36-2
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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